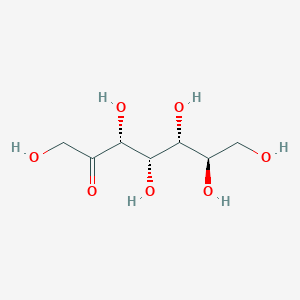

D-Gluco-2-heptulose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNZZMHEPUFJNZ-UMWONPOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315548 | |

| Record name | D-gluco-2-Heptulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-37-1 | |

| Record name | D-gluco-2-Heptulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Gluco-2-heptulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-gluco-2-Heptulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gluco-2-heptulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Gluco-2-heptulose: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gluco-2-heptulose is a seven-carbon monosaccharide, a ketoheptose, that holds interest within the scientific community for its structural similarity to other biologically active sugars. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, alongside an exploration of its interactions with key metabolic pathways. Drawing on data from its more extensively studied isomer, D-mannoheptulose, this document elucidates the potential mechanisms by which this compound may influence glucose metabolism and insulin secretion. Detailed experimental protocols for the synthesis and analysis of related heptoses are presented to facilitate further research into this intriguing molecule.

Chemical Structure and Identification

This compound is a monosaccharide with the chemical formula C7H14O7.[1] As a ketoheptose, its structure features a ketone functional group at the second carbon position. The stereochemistry of the hydroxyl groups from C3 to C6 is identical to that of D-glucose.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | [1] |

| CAS Number | 5349-37-1 | [1] |

| Molecular Formula | C7H14O7 | [1] |

| SMILES | C(--INVALID-LINK--CO)O)O)O">C@HO)O | [1] |

| InChIKey | HSNZZMHEPUFJNZ-UMWONPOSSA-N | [1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 210.18 g/mol | [1] |

| Exact Mass | 210.07395278 Da | [1] |

| Topological Polar Surface Area | 138 Ų | [1] |

| Hydrogen Bond Donor Count | 6 | [2] |

| Hydrogen Bond Acceptor Count | 7 | [2] |

| Rotatable Bond Count | 6 | [2] |

| XLogP3-AA | -3.9 | [1] |

Experimental Protocols

Synthesis of Heptuloses

While a specific, detailed protocol for the synthesis of this compound is not widely published, general methodologies for the synthesis of related heptuloses can be adapted. One common approach involves the enzymatic transketolase reaction.

Protocol: Enzymatic Synthesis of L-gluco-heptulose (Adaptable for this compound)

This protocol describes the one-pot synthesis of L-gluco-heptulose from L-arabinose and hydroxypyruvate (HPA) using transaminase (TAm) and transketolase (TK) enzymes. A similar approach could be investigated for this compound synthesis using D-arabinose as a substrate.

Materials:

-

L-arabinose

-

L-serine (as a precursor for in-situ HPA generation)

-

α-ketoglutaric acid

-

Purified or cell lysate of thermostable transaminase (TAm)

-

Purified or cell lysate of thermostable transketolase (TK)

-

Reaction buffer (e.g., Tris-HCl) with appropriate pH for both enzymes (typically around pH 7.5)

-

Cofactors: Thiamine pyrophosphate (ThDP) for TK and Pyridoxal 5'-phosphate (PLP) for TAm

Procedure:

-

Prepare a reaction mixture containing L-arabinose, L-serine, and α-ketoglutaric acid in the reaction buffer.

-

Add the cofactors ThDP and PLP to the mixture.

-

Initiate the reaction by adding the TAm and TK enzymes (either as purified proteins or clarified cell lysates).

-

Incubate the reaction at the optimal temperature for the thermostable enzymes (e.g., up to 60°C).

-

Monitor the reaction progress by taking aliquots at different time points and analyzing for the formation of L-gluco-heptulose using HPLC.

-

Upon completion, the product can be purified using chromatographic techniques.

Note: The conversion yield can be influenced by factors such as enzyme concentration, substrate concentrations, pH, and temperature. Optimization of these parameters is crucial for maximizing product yield.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of monosaccharides.

Protocol: HPLC Analysis of Heptuloses

Instrumentation:

-

HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

-

Column: A column suitable for carbohydrate analysis, such as an Aminex HPX-87P or a column with a polyol stationary phase for Hydrophilic Interaction Liquid Chromatography (HILIC).

Mobile Phase (Isocratic):

-

For Aminex HPX-87P: Degassed deionized water.

-

For HILIC: A mixture of acetonitrile and an aqueous buffer (e.g., 35 mM ammonium formate, pH 3.75).

Typical Conditions:

-

Flow Rate: 0.5 - 2.0 mL/min

-

Column Temperature: 30 - 85°C

-

Injection Volume: 5 - 20 µL

Sample Preparation:

-

Dissolve the sample in the mobile phase.

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Identify and quantify the heptulose peak by comparing its retention time and peak area to that of a known standard.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized. However, significant insights can be drawn from studies on its isomer, D-mannoheptulose , which is a known inhibitor of hexokinase and glucokinase .[3] These enzymes catalyze the first step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate.

Inhibition of Hexokinase and Glucokinase

Hexokinases are a family of enzymes responsible for glucose phosphorylation in most tissues, while glucokinase (or hexokinase IV) is the primary glucose-phosphorylating enzyme in the liver and pancreatic β-cells.[4] D-mannoheptulose acts as a competitive inhibitor of these enzymes, competing with glucose for the active site. This inhibition reduces the rate of glycolysis.

Impact on Glucose-Stimulated Insulin Secretion (GSIS)

In pancreatic β-cells, the inhibition of glucokinase by heptuloses like D-mannoheptulose has a direct impact on insulin secretion. The process of Glucose-Stimulated Insulin Secretion (GSIS) is initiated by the metabolism of glucose, which leads to an increase in the ATP/ADP ratio within the cell.

The GSIS Pathway and its Inhibition:

-

Glucose Uptake: Glucose enters the pancreatic β-cell through glucose transporters (primarily GLUT2).

-

Glycolysis: Glucokinase phosphorylates glucose to glucose-6-phosphate, initiating glycolysis. The subsequent metabolism of glucose increases the intracellular ATP concentration.

-

KATP Channel Closure: The elevated ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels in the cell membrane.

-

Membrane Depolarization: Closure of KATP channels prevents potassium efflux, causing the cell membrane to depolarize.

-

Calcium Influx: Membrane depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+ into the cell.

-

Insulin Exocytosis: The rise in intracellular Ca2+ triggers the fusion of insulin-containing vesicles with the cell membrane, resulting in the secretion of insulin into the bloodstream.

By inhibiting glucokinase, this compound (and D-mannoheptulose) would be expected to disrupt this pathway at the initial step, preventing the rise in ATP and subsequent insulin release.[5]

Future Directions

The study of this compound presents several avenues for future research. The experimental determination of its physicochemical properties is essential for a complete understanding of its behavior. Furthermore, the development of robust and specific synthesis and analytical protocols will be crucial for producing and quantifying this compound for biological studies. Investigating the precise kinetics of its interaction with hexokinases and glucokinase, including the determination of inhibitory constants (Ki), will provide valuable quantitative data on its potency. Finally, cellular and in vivo studies are needed to confirm whether the inhibitory effects observed with D-mannoheptulose translate to this compound and to explore its potential therapeutic applications, particularly in the context of metabolic disorders and oncology.

Conclusion

This compound is a ketoheptose with a chemical structure that suggests potential interactions with key metabolic enzymes. While direct experimental data on this compound is limited, the well-documented biological activities of its isomer, D-mannoheptulose, provide a strong rationale for investigating its effects on glucose metabolism and insulin secretion. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of biochemistry, pharmacology, and drug development, facilitating further exploration of this compound and its potential biological significance.

References

- 1. This compound | C7H14O7 | CID 111066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Pancreatic D-cell recognition of D-glucose: studies with D-glucose, D-glyceraldehyde, dihydroxyacetone, D-mannoheptulose, D-fructose, D-galactose, and D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one (D-Mannoheptulose)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one, commonly known as D-Mannoheptulose, is a naturally occurring seven-carbon ketose sugar found in plants such as avocado, fig, and alfalfa.[1] It has garnered significant interest in the scientific community due to its potential pharmacological activities, including the inhibition of insulin secretion and anti-cancer properties.[2] This technical guide provides a comprehensive overview of the chemical and chemoenzymatic synthesis of D-Mannoheptulose, offering detailed experimental protocols and quantitative data to aid researchers in its preparation and further investigation.

Chemical Synthesis of D-Mannoheptulose

A notable chemical synthesis of D-Mannoheptulose has been achieved through a three-step process starting from the readily available D-mannose.[2] This method involves the protection of the hydroxyl groups, a chain-elongation reaction, oxidation, and subsequent deprotection to yield the final product.

Experimental Protocol

The synthesis pathway is outlined below:

-

Step 1: Synthesis of 1,2,3,4,5-penta-O-benzyl-6-deoxy-D-manno-hept-6-enitol.

-

To a suspension of methyltriphenylphosphonium bromide (7.10 g, 19.9 mmol) in dry toluene (120 mL), a 1.6 M solution of n-butyllithium in hexane (12 mL, 19.2 mmol) is added dropwise at 0 °C under a nitrogen atmosphere.

-

The resulting solution is stirred for 2 hours at room temperature.

-

A solution of 2,3,4,5,6-penta-O-benzyl-D-mannose (4.16 g, 6.6 mmol) in dry toluene (30 mL) is then added in one portion.

-

The reaction mixture is stirred for 48 hours at room temperature.

-

The reaction is quenched by the addition of acetone (20 mL).

-

The mixture is diluted with chloroform and extracted twice with chloroform (100 mL each).

-

The combined organic layers are dried over sodium sulfate (Na2SO4) and concentrated to yield the olefinated sugar.[2]

-

-

Step 2: Oxidation to form a 2-hydroxyoxirane intermediate.

-

The olefinated sugar is oxidized using potassium permanganate in aqueous acetone.[2] (Specific quantities and reaction conditions for this step require further optimization based on laboratory-specific setups).

-

-

Step 3: Debenzylation and Hydrolysis to yield D-Mannoheptulose.

-

The 2-hydroxyoxirane intermediate is subjected to hydrogenation with a Palladium-on-carbon (Pd-C) catalyst to remove the benzyl protecting groups.

-

Subsequent hydrolysis in dilute sulfuric acid yields D-Mannoheptulose.[2]

-

Quantitative Data

| Step | Product | Starting Material | Key Reagents | Yield |

| 1 | 1,2,3,4,5-penta-O-benzyl-6-deoxy-D-manno-hept-6-enitol | 2,3,4,5,6-penta-O-benzyl-D-mannose | Methyltriphenylphosphonium bromide, n-BuLi | Not explicitly stated |

| 2 | 2-hydroxyoxirane intermediate | 1,2,3,4,5-penta-O-benzyl-6-deoxy-D-manno-hept-6-enitol | Potassium permanganate | Not explicitly stated |

| 3 | D-Mannoheptulose | 2-hydroxyoxirane intermediate | Pd-C, H2, dilute H2SO4 | 85% |

| Overall | D-Mannoheptulose | 2,3,4,5,6-penta-O-benzyl-D-mannose | 39% [2] |

Chemoenzymatic Synthesis of Deoxy Ketoses

A sustainable and scalable one-step method for the synthesis of deoxy ketoses, including derivatives structurally related to D-Mannoheptulose, has been developed using transketolase variants.[3] This approach utilizes biomass-derived aldoses and an α-keto acid in a biocatalytic reaction.

Experimental Protocol

-

General Procedure: The synthesis is performed at a 0.5 millimole scale in a final volume of 10 mL at 50°C and a pH of 7.

-

Enzyme: 3 mg of a transketolase (TK) variant per mL is used.

-

Substrates: An aldose (e.g., L-arabinose) acts as the electrophile, and an α-keto acid (e.g., pyruvate) serves as the nucleophile.

-

Reaction Monitoring: The reaction progress can be monitored by 1H NMR and 13C NMR spectroscopy.[3]

Quantitative Data for a Related Deoxy Ketose Synthesis

The following table summarizes the synthesis of 1-deoxy-L-gluco-heptulose, a related C-7 deoxy ketose.

| Product | Electrophile | Nucleophile | TK Variant | Conversion | Isolated Yield |

| 1-deoxy-L-gluco-heptulose | L-arabinose | Pyruvate | Not specified | Complete after 48h | 68%[3] |

Visualization of Synthetic Pathway and Biological Action

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of D-Mannoheptulose.

Mechanism of Hexokinase Inhibition by D-Mannoheptulose

D-Mannoheptulose is known to be an inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis.[1]

Caption: D-Mannoheptulose inhibits the action of Hexokinase.

Conclusion

The synthesis of (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one (D-Mannoheptulose) can be achieved through both chemical and chemoenzymatic routes. The chemical method, while multi-stepped, provides a clear pathway from a common starting material, D-mannose. The chemoenzymatic approach offers a more sustainable and potentially scalable alternative. The detailed protocols and data presented in this guide are intended to facilitate the synthesis and further biological evaluation of this promising natural product by the research and drug development community.

References

The Scarcity of D-gluco-heptulose in Nature: A Technical Review of Known Sources and Biosynthetic Pathways

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the natural sources of D-gluco-heptulose. Addressed to researchers, scientists, and professionals in drug development, this document summarizes the available data on the occurrence of this rare seven-carbon sugar, details relevant biosynthetic pathways, and presents experimental methodologies for its study. Contrary to some expectations, this review finds a notable absence of significant natural sources of D-gluco-heptulose in the plant kingdom, while highlighting a microbial pathway for a related isomer.

Introduction: The Elusive Heptose

Heptuloses, or seven-carbon ketose sugars, are a class of monosaccharides that play various roles in metabolism. While D-manno-heptulose is well-documented as a significant natural product, particularly in avocados, the isomeric D-gluco-heptulose is conspicuously rare in nature. This guide delves into the scientific literature to present a clear picture of its known sources and the biochemical pathways responsible for its synthesis.

Natural Occurrence: A Tale of Two Isomers

Extensive research on the carbohydrate composition of various plants has repeatedly identified D-manno-heptulose as a key heptose. Avocados (Persea americana), in particular, are a rich source of this sugar. However, the same body of research lacks substantial evidence for the natural occurrence of D-gluco-heptulose in plants.

To illustrate this disparity, the following table summarizes the concentration of D-manno-heptulose in different avocado cultivars, contrasted with the lack of reported data for D-gluco-heptulose in any significant natural source.

| Heptose Isomer | Natural Source | Cultivar/Strain | Concentration (mg/g dry weight) | Reference |

| D-manno-heptulose | Avocado (Persea americana) | 'Hass' (pre-harvest) | ~18 | [1] |

| 'Hass' (ripe) | ~3 | [1] | ||

| Seed | 63.8 | [1] | ||

| D-gluco-heptulose | Not reported in significant quantities in plants | - | Not Detected / Not Reported | - |

| D-glycero-L-gluco-heptose | Campylobacter jejuni | NCTC 11168 | Component of Capsular Polysaccharide | [2][3] |

A Microbial Source: Biosynthesis of D-glycero-L-gluco-heptose in Campylobacter jejuni

While D-gluco-heptulose remains elusive in plants, a significant discovery has been the biosynthesis of a related isomer, D-glycero-L-gluco-heptose, as a component of the capsular polysaccharide (CPS) in the bacterium Campylobacter jejuni NCTC 11168[2][3]. The pathway for its synthesis has been elucidated and involves a series of enzymatic conversions starting from a manno-heptose precursor.

The biosynthesis of GDP-D-glycero-β-L-gluco-heptose in C. jejuni is a multi-step enzymatic process. It begins with GDP-D-glycero-α-D-manno-heptose and proceeds through oxidation, epimerization, and reduction reactions to yield the final L-gluco-heptose derivative[2].

Below is a diagram illustrating the logical flow of this biosynthetic pathway.

Experimental Protocols

Enzymatic Synthesis of GDP-D-glycero-β-L-gluco-heptose

The following protocol for the in vitro synthesis of GDP-D-glycero-β-L-gluco-heptose is adapted from the methodology described by Ishida et al. (2021)[2].

Materials:

-

GDP-D-glycero-α-D-manno-heptose

-

α-ketoglutarate (α-KG)

-

NADPH

-

Acetaldehyde

-

Aldehyde dehydrogenase

-

Purified enzymes: Cj1427, Cj1428, and Cj1430 from C. jejuni

-

HEPES buffer (150 mM, pH 8.0)

-

HiTrap Q HP column (GE Healthcare)

-

Ammonium bicarbonate (NH₄HCO₃)

Procedure:

-

Prepare a 1.5 mL reaction mixture containing:

-

25 mM GDP-D-glycero-α-D-manno-heptose

-

30 mM α-KG

-

1.0 mM NADPH

-

50 mM acetaldehyde

-

15 µM Cj1427

-

15 µM Cj1428

-

15 µM Cj1430

-

20 units/mL aldehyde dehydrogenase

-

in 150 mM HEPES/KOH, pH 8.0.

-

-

Incubate the reaction mixture for 18 hours.

-

Following incubation, load the reaction mixture onto a prepacked 5-mL HiTrap Q HP column.

-

Wash the column with water.

-

Elute the product using a linear gradient of 0-20% 500 mM NH₄HCO₃, pH 8.0, over 20 column volumes.

-

Collect 2-mL fractions and dry them under vacuum for further analysis.

Below is a workflow diagram for this experimental protocol.

References

The Enigmatic Pathway of D-Gluco-2-heptulose Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Gluco-2-heptulose, a seven-carbon keto-sugar, is a fascinating yet understudied metabolite in the complex biochemical landscape of plants. While its precise physiological roles are still being elucidated, its structural similarity to other heptuloses, such as sedoheptulose, suggests potential involvement in carbon metabolism and stress responses. Unlike the well-characterized pathways for hexoses and pentoses, the biosynthetic route to this compound is not definitively established. This technical guide synthesizes the current understanding, drawing from established pathways of carbohydrate metabolism, to propose a putative biosynthetic route for this compound in plants. This document provides an in-depth overview of the core biosynthetic pathway, relevant enzymatic reactions, quantitative data on related compounds, detailed experimental protocols, and the regulatory mechanisms governing this metabolic nexus.

Core Biosynthetic Pathway: A Putative Route from the Pentose Phosphate Pathway

The biosynthesis of heptuloses in plants is intrinsically linked to the Pentose Phosphate Pathway (PPP), a central metabolic route for the synthesis of NADPH and pentose sugars. The key intermediate, sedoheptulose-7-phosphate (D-altro-heptulose-7-phosphate), is the likely precursor to various free heptuloses, including this compound.

The proposed biosynthetic pathway for this compound can be delineated into three main stages:

-

Formation of Sedoheptulose-7-Phosphate: This occurs within the non-oxidative branch of the Pentose Phosphate Pathway through the actions of transketolase and transaldolase.

-

Dephosphorylation to Free Heptulose: A phosphatase enzyme likely catalyzes the removal of the phosphate group from sedoheptulose-7-phosphate to yield a free heptulose, primarily D-altro-heptulose (sedoheptulose).

-

Isomerization to this compound: The final step is proposed to be an isomerization or epimerization reaction, converting D-altro-heptulose to this compound. The specific enzyme catalyzing this step in plants has yet to be definitively identified.

Signaling Pathway of the Pentose Phosphate Pathway

Caption: Overview of the non-oxidative Pentose Phosphate Pathway leading to the formation of Sedoheptulose-7-Phosphate.

Quantitative Data

Direct quantitative data for this compound in plant tissues is scarce in the literature. However, data for the related and more abundant sedoheptulose (D-altro-heptulose) and its phosphorylated esters are available for some plant species.

| Compound | Plant Species | Tissue | Concentration | Reference |

| Sedoheptulose | Kalanchoë pinnata | Leaves (Elevated CO2) | Up to 30-fold increase | [1] |

| Sedoheptulose-7-phosphate | Spinacia oleracea (Spinach) | Chloroplasts | Varies with light conditions | [2] |

| Sedoheptulose-1,7-bisphosphate | Spinacia oleracea (Spinach) | Chloroplasts | Varies with light conditions | [2] |

Experimental Protocols

Extraction and Quantitative Analysis of Heptuloses by HPLC-MS

This protocol outlines a general method for the extraction and quantification of soluble sugars, including heptuloses, from plant tissues.

Caption: Workflow for the extraction and quantification of heptuloses from plant tissue.

-

Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder. Homogenize the powder in 1 mL of 80% (v/v) ethanol.

-

Extraction: Incubate the homogenate at 80°C for 1 hour.

-

Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes.

-

Supernatant Collection: Carefully collect the supernatant.

-

Drying: Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter.

-

HPLC-MS Analysis: Inject the filtered sample into an HPLC system coupled with a mass spectrometer (e.g., a C18 column with a water:acetonitrile gradient). Monitor for the specific mass-to-charge ratio (m/z) of heptuloses.

-

Quantification: Generate a standard curve using a pure standard of this compound to quantify its concentration in the samples.[3][4]

Assay for Sedoheptulose-7-Phosphate Phosphatase Activity

This protocol provides a method to measure the activity of phosphatases that can dephosphorylate sedoheptulose-7-phosphate.[1]

-

Enzyme Extraction: Homogenize plant tissue in an appropriate extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM DTT, and protease inhibitors). Centrifuge the homogenate and use the supernatant as the crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2 mM sedoheptulose-7-phosphate.

-

Initiate Reaction: Add the enzyme extract to the reaction mixture to a final volume of 1 mL and incubate at 30°C.

-

Stop Reaction: At various time points, take aliquots of the reaction and stop the reaction by adding a solution that will both halt enzymatic activity and allow for phosphate detection (e.g., a solution containing ammonium molybdate and ascorbic acid).

-

Phosphate Quantification: Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay or the molybdate-blue method. Read the absorbance at the appropriate wavelength (e.g., 660 nm).

-

Calculate Activity: Determine the enzyme activity based on the rate of phosphate release over time.

Transketolase Activity Assay

Transketolase is a key enzyme in the formation of sedoheptulose-7-phosphate. Its activity can be measured using a coupled enzyme assay.[5][6]

-

Enzyme Extraction: Prepare a crude enzyme extract from plant tissue as described for the phosphatase assay.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.2 mM thiamine pyrophosphate (TPP), 0.2 mM NADH, an excess of triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, and the substrates ribose-5-phosphate (2 mM) and xylulose-5-phosphate (2 mM).

-

Initiate Reaction: Add the plant extract to the reaction mixture.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is coupled to the formation of glyceraldehyde-3-phosphate, a product of the transketolase reaction.

-

Calculate Activity: The rate of NADH oxidation is proportional to the transketolase activity.

Regulation of the Pathway

The biosynthesis of this compound is likely regulated at several levels, primarily through the control of the Pentose Phosphate Pathway and the activity of key enzymes.

-

Regulation of the Pentose Phosphate Pathway: The flux through the PPP is regulated by the cellular ratio of NADP⁺ to NADPH. High levels of NADPH inhibit glucose-6-phosphate dehydrogenase, the first committed step of the oxidative branch.

-

Regulation of Sedoheptulose-1,7-bisphosphatase (SBPase): In the context of the Calvin Cycle, SBPase is a key regulatory enzyme. Its activity is light-regulated via the ferredoxin-thioredoxin system and is also influenced by the concentrations of its substrate (sedoheptulose-1,7-bisphosphate) and product (sedoheptulose-7-phosphate), as well as other metabolites like glycerate.[2][7][8] Overexpression of SBPase has been shown to enhance photosynthesis in some C3 plants.[9][10][11]

Logical Diagram of SBPase Regulation

Caption: Light-dependent regulation of Sedoheptulose-1,7-bisphosphatase (SBPase) activity.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants appears to be a branch of the central carbon metabolism, originating from the pentose phosphate pathway. While a complete, validated pathway remains to be elucidated, the evidence points towards the formation of sedoheptulose-7-phosphate, its dephosphorylation, and subsequent isomerization. The lack of specific quantitative data and characterized enzymes for the final steps highlights a significant gap in our understanding of plant carbohydrate metabolism.

For researchers and drug development professionals, a deeper understanding of this pathway could open new avenues for investigation. This compound and its derivatives may possess unique biological activities, and manipulating its biosynthesis could have implications for crop improvement and the discovery of novel therapeutic agents. Future research should focus on the identification and characterization of the putative heptulose isomerase/epimerase, detailed quantitative profiling of this compound across a range of plant species and environmental conditions, and elucidation of its specific physiological functions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Regulation of sedoheptulose-1,7-bisphosphatase by sedoheptulose-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of a rapid and sensitive HPLC/MS method for measuring sucrose, fructose and glucose in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Overexpression of Sedoheptulose-1,7-Bisphosphatase Enhances Photosynthesis in Chlamydomonas reinhardtii and Has No Effect on the Abundance of Other Calvin-Benson Cycle Enzymes [frontiersin.org]

- 8. Investigating the role of the thiol-regulated enzyme sedoheptulose-1,7-bisphosphatase in the control of photosynthesis | RIPE [ripe.illinois.edu]

- 9. Increased sedoheptulose-1,7-bisphosphatase content in Setaria viridis does not affect C4 photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20050005331A1 - Expression of sedoheptulose 1,7 bisphosphatase in transgenic plants - Google Patents [patents.google.com]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Discovery and History of D-Gluco-2-heptulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gluco-2-heptulose, a seven-carbon keto-sugar, holds a unique position in the vast landscape of carbohydrates. While less ubiquitous than its six-carbon counterpart, D-glucose, the study of heptuloses provides valuable insights into carbohydrate chemistry and metabolism. This technical guide delves into the core aspects of this compound, focusing on its historical discovery, seminal synthesis, and what is currently understood about its biological context. The document provides a compilation of known data, detailed experimental protocols for its landmark synthesis, and visual representations of key chemical transformations to serve as a comprehensive resource for researchers in carbohydrate chemistry, biochemistry, and drug development.

Discovery and Historical Context

The journey into the world of synthetic heptuloses was pioneered in the early 20th century. The first synthesis of a D-gluco-heptulose was achieved by W. C. Austin in 1930.[1] This work was a significant advancement in carbohydrate chemistry, demonstrating the conversion of an aldoheptose, d-alpha-glucoheptose, into a novel ketose, which was named d-glucoheptulose.[1] This discovery was published in the Journal of the American Chemical Society and laid the foundational groundwork for the study of this class of seven-carbon sugars.[1]

The synthesis was accomplished through the application of the Lobry de Bruyn–van Ekenstein transformation , a base- or acid-catalyzed isomerization of an aldose to a ketose, which proceeds through a tautomeric enediol intermediate.[2][3] This rearrangement, discovered in 1885 by Cornelis Adriaan Lobry van Troostenburg de Bruyn and Willem Alberda van Ekenstein, is a fundamental reaction in carbohydrate chemistry.[2][3] In the context of this compound, the transformation involves the rearrangement of the C1 aldehyde group and the C2 hydroxyl group of the corresponding aldoheptose.

Physicochemical Properties

This compound is a monosaccharide with the chemical formula C₇H₁₄O₇.[4] A summary of its key computed physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₇ | PubChem[4] |

| Molecular Weight | 210.18 g/mol | PubChem[4] |

| IUPAC Name | (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | PubChem[4] |

| CAS Number | 5349-37-1 | PubChem[4] |

| XLogP3 | -3.9 | PubChem[4] |

| Exact Mass | 210.07395278 Da | PubChem[4] |

| Topological Polar Surface Area | 138 Ų | PubChem[4] |

| Heavy Atom Count | 14 | PubChem[4] |

Experimental Protocols

First Synthesis of this compound (Austin, 1930)

Principle: The de Bruyn-van Ekenstein rearrangement involves the treatment of an aldose with a dilute base or acid. This catalyzes the formation of an enediol intermediate, which can then tautomerize to the corresponding ketose. In the case of this compound, the starting material would be a D-gluco-heptose.

General Protocol for de Bruyn-van Ekenstein Rearrangement:

-

Starting Material: D-gluco-heptose.

-

Reagents: A dilute aqueous solution of a base, such as calcium hydroxide (Ca(OH)₂), sodium hydroxide (NaOH), or potassium hydroxide (KOH).

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle warming. The concentration of the base and the temperature are critical parameters that influence the equilibrium between the aldose, ketose, and the epimeric aldose.

-

Reaction Monitoring: The progress of the reaction can be monitored by polarimetry, as the optical rotation of the solution changes as the equilibrium is established.

-

Work-up and Isolation: Upon reaching equilibrium, the basic catalyst is neutralized with an acid (e.g., oxalic acid to precipitate calcium as calcium oxalate). The resulting solution is then filtered and concentrated under reduced pressure. The separation of the resulting mixture of sugars (D-gluco-heptose, this compound, and potentially the epimeric D-manno-heptose) is a significant challenge and typically involves fractional crystallization or chromatographic techniques.

Note: This is a generalized protocol. The specific conditions employed by Austin in 1930 would require consultation of the original publication.

Diagram of the de Bruyn-van Ekenstein Rearrangement for this compound Synthesis:

Caption: The de Bruyn-van Ekenstein rearrangement pathway for the synthesis of this compound.

Biological Role and Metabolic Pathways

Information regarding the specific natural occurrence, biological role, and metabolic pathways of this compound is notably scarce in the scientific literature. Much of the research on heptuloses has focused on other isomers, such as sedoheptulose and mannoheptulose .

-

Sedoheptulose , as sedoheptulose-7-phosphate, is a key intermediate in the pentose phosphate pathway, a crucial metabolic route for the synthesis of nucleotides and NADPH.

-

Mannoheptulose , found in avocados, is known to be an inhibitor of hexokinase, the first enzyme in the glycolytic pathway.

While this compound is a structural isomer of these more well-studied heptuloses, its specific interactions with metabolic enzymes and its presence in biological systems have not been extensively investigated. The metabolism of heptoses, in general, is an area of active research, particularly in microorganisms where they can be components of lipopolysaccharides. For instance, various heptose stereoisomers are found in the capsular polysaccharides of the human pathogen Campylobacter jejuni, with their biosynthesis originating from D-sedoheptulose-7-phosphate.[2] However, a direct metabolic pathway involving this compound has yet to be elucidated in detail.

The lack of extensive research on this compound presents an opportunity for future investigations. Studies on its potential as a substrate or inhibitor for various carbohydrate-metabolizing enzymes could reveal novel biological activities and potential therapeutic applications.

Hypothetical Metabolic Context of Heptuloses:

Caption: Metabolic context of known heptuloses, highlighting the unknown role of this compound.

Conclusion and Future Directions

The discovery of this compound by W. C. Austin in 1930 marked a significant milestone in synthetic carbohydrate chemistry. The application of the de Bruyn-van Ekenstein rearrangement to a seven-carbon sugar expanded the known repertoire of monosaccharides. However, despite its early synthesis, this compound remains a relatively enigmatic molecule in terms of its biological significance.

For researchers and drug development professionals, this compound and its derivatives represent an underexplored area of chemical and biological space. Future research should be directed towards:

-

Elucidating its natural occurrence: A systematic investigation of various biological sources may reveal the presence of this compound, providing clues to its physiological function.

-

Investigating its metabolic fate: Studies using labeled this compound in various biological systems could uncover its metabolic pathways and interactions with cellular machinery.

-

Screening for biological activity: As an isomer of biologically active heptuloses, this compound should be screened for its effects on key metabolic enzymes and cellular processes.

A deeper understanding of this compound will not only enrich our fundamental knowledge of carbohydrate chemistry and metabolism but may also unveil novel opportunities for the development of therapeutic agents. This technical guide serves as a foundational resource to inspire and facilitate such future endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lobry de Bruyn–Van Ekenstein transformation - Wikipedia [en.wikipedia.org]

- 4. This compound | C7H14O7 | CID 111066 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Role of D-Gluco-2-heptulose in Carbohydrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gluco-2-heptulose, a seven-carbon keto-sugar, represents an intriguing yet largely unexplored area within the intricate network of carbohydrate metabolism. While its structural analogues, notably D-mannoheptulose, have been characterized as potent modulators of glucose phosphorylation and insulin secretion, the precise metabolic fate and physiological role of this compound remain to be fully elucidated. This technical guide synthesizes the current, albeit limited, understanding of this compound's position in metabolic pathways, drawing comparisons with related heptoses and outlining robust experimental approaches to unravel its function. This document is intended to serve as a foundational resource for researchers investigating novel carbohydrate metabolic pathways and for drug development professionals exploring new therapeutic targets related to metabolic disorders.

Introduction to Heptoses in Mammalian Metabolism

Heptoses are seven-carbon monosaccharides that, while less abundant than hexoses like glucose, play significant roles in metabolism. They exist as either aldoheptoses or ketoheptoses. One of the most well-known heptose derivatives in mammalian metabolism is sedoheptulose-7-phosphate, a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.[1][2][3] The metabolism of heptoses is intrinsically linked to the PPP, which has the capacity to interconvert sugars with varying carbon numbers.[4][5]

The Metabolic Landscape of this compound: A Postulated Pathway

Direct experimental evidence detailing the metabolic pathway of this compound in mammalian cells is scarce. However, based on the metabolism of other ketoheptoses and fundamental principles of carbohydrate biochemistry, a putative metabolic route can be proposed. The initial and rate-limiting step for the metabolism of most monosaccharides is their phosphorylation.

Phosphorylation: The Gateway to Metabolism

It is hypothesized that this compound, upon entering the cell, is phosphorylated by a kinase. Glucokinase (hexokinase IV), primarily found in the liver and pancreatic β-cells, is a likely candidate due to its broad substrate specificity.[6] Studies on fluorinated derivatives of α-d-gluco-heptuloses have shown that they can be phosphorylated by glucokinase.[7] Furthermore, the related ketoheptose, D-mannoheptulose, is known to be a substrate for hexokinase isoenzymes, although it is a more potent inhibitor of glucose phosphorylation.

The proposed phosphorylation of this compound would yield this compound-7-phosphate or this compound-1-phosphate, depending on the acting kinase. This phosphorylation would trap the molecule within the cell and prime it for entry into central metabolic pathways.

Entry into the Pentose Phosphate Pathway

Following phosphorylation, this compound phosphate would likely be channeled into the Pentose Phosphate Pathway. The PPP is equipped to handle seven-carbon sugar phosphates, with sedoheptulose-7-phosphate being a central intermediate. It is plausible that an epimerase or isomerase could convert this compound phosphate into an intermediate that can be further metabolized within the PPP. This would allow for its conversion into glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhancing the flux of D-glucose to the pentose phosphate pathway in Saccharomyces cerevisiae for the production of D-ribose and ribitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular respiration - Wikipedia [en.wikipedia.org]

- 4. Dissimilar effects of D-mannoheptulose on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. Cooperative interactions in hexokinase D ("glucokinase"). Kinetic and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of D-Gluco-2-heptulose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Gluco-2-heptulose is a ketoheptose, a monosaccharide containing seven carbon atoms and a ketone functional group. As a member of the heptose family, it is considered a rare sugar, with its counterparts like sedoheptulose and mannoheptulose being more extensively studied.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing on available data and established principles of carbohydrate chemistry. It also outlines representative experimental protocols and discusses its potential, though currently under-investigated, biological significance for researchers in drug development and metabolic studies.

General Information and Identifiers

Precise identification is critical for research and regulatory purposes. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | [3] |

| CAS Number | 5349-37-1 | [3] |

| Molecular Formula | C₇H₁₄O₇ | [3] |

| Molecular Weight | 210.18 g/mol | [3] |

| InChI | InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6+,7+/m1/s1 | [3] |

| InChIKey | HSNZZMHEPUFJNZ-UMWONPOSSA-N | [3] |

| Canonical SMILES | C(--INVALID-LINK--CO)O)O)O">C@HO)O | [3] |

| Synonyms | D-glucoheptulose | [3] |

Physical and Chemical Properties

The physicochemical properties of this compound are fundamental to its handling, analysis, and application in experimental settings. While some properties are experimentally determined, others are predicted based on its structure.

Quantitative Physical Data

| Property | Value | Notes | Reference |

| Melting Point | 144 °C | Experimental | |

| Boiling Point | 628.0 ± 55.0 °C | Predicted | |

| Density | 1.645 ± 0.06 g/cm³ | Predicted | |

| pKa | 11.86 ± 0.20 | Predicted | |

| XLogP3 | -3.9 | Predicted hydrophilicity | [3] |

Description of Physical Properties

-

Appearance: While specific data for this compound is not widely published, analogous monosaccharides like D-glucose are typically white, crystalline solids.[4]

-

Optical Rotation: Optical rotation is a key characteristic of chiral molecules like carbohydrates.[5][6] It is defined as the angle to which a plane of polarized light is rotated upon passing through a sample.[7] A specific value for this compound is not available in the cited literature, highlighting an area for further experimental characterization.

Biological Activity and Metabolic Role

The biological role of this compound is not well-defined in current literature. However, the functions of related ketoheptoses, particularly D-mannoheptulose, provide a valuable framework for understanding how a seven-carbon sugar can influence cellular metabolism.

D-mannoheptulose, found naturally in avocados, is a well-documented inhibitor of the enzyme hexokinase. Hexokinase catalyzes the first committed step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate. By competitively inhibiting this enzyme, D-mannoheptulose effectively blocks glucose metabolism, which in turn impacts insulin secretion from pancreatic beta-cells.[8][9] This mechanism is of significant interest to researchers studying diabetes and metabolic regulation.

While it is unknown if this compound shares this inhibitory activity, its structural similarity makes this a plausible area for investigation. The diagram below illustrates the established mechanism of hexokinase inhibition by D-mannoheptulose, which serves as a model for the potential metabolic impact of a ketoheptose.

Experimental Protocols

Detailed, validated protocols for the synthesis and analysis of this compound are scarce. The following sections provide representative methodologies based on established chemical and analytical techniques for similar carbohydrates.

Protocol 1: Representative Synthesis via Chain Elongation

The synthesis of a ketoheptose from an aldohexose can be achieved through a C-1 chain extension, such as the Henry reaction (nitroaldol reaction), followed by a Nef reaction.[1] This procedure outlines a plausible, though not experimentally verified, route from D-glucose.

Principle: D-glucose is reacted with nitromethane to form a nitroheptitol intermediate. Subsequent conversion of the nitronate salt into a ketone via the Nef reaction yields the target this compound.

Methodology:

-

Step 1: Henry Reaction (Nitromethane Addition)

-

Dissolve D-glucose (1 equivalent) in an aqueous or alcoholic solvent.

-

Add nitromethane (1.5 equivalents) to the solution.

-

Slowly add a base, such as sodium methoxide or a suitable amine catalyst, while maintaining the temperature at or below room temperature to initiate the condensation.

-

Allow the reaction to proceed for 24-48 hours, monitoring the consumption of D-glucose by Thin Layer Chromatography (TLC).

-

Neutralize the reaction mixture with an acid resin or dilute acid to yield the 1-deoxy-1-nitroheptitol intermediates.

-

-

Step 2: Nef Reaction

-

Isolate the nitroheptitol mixture from the previous step.

-

Dissolve the intermediate in a suitable solvent (e.g., methanol).

-

Add a base (e.g., sodium methoxide) to form the nitronate salt.

-

Slowly add the nitronate solution to a cold, stirred solution of strong acid (e.g., sulfuric acid).

-

Maintain the reaction at low temperature (0-5 °C) for several hours.

-

Carefully neutralize the mixture with a base (e.g., barium carbonate or calcium carbonate) to precipitate the sulfate salts.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

-

Step 3: Purification

-

The resulting crude syrup, containing a mixture of this compound and its epimers, can be purified using column chromatography on silica gel or a specialized resin designed for carbohydrate separation.

-

Monitor fractions by TLC or HPLC and pool those containing the pure product.

-

Lyophilize the pure fractions to obtain this compound as a solid.

-

Protocol 2: Analytical Method via HPLC-ELSD

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of carbohydrates. For non-UV-absorbing sugars like heptuloses, an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector is required. Hydrophilic Interaction Chromatography (HILIC) is often the preferred separation mode.

Principle: The sample is injected into an HPLC system where it is separated on a HILIC column. The column retains polar analytes like sugars using a hydrophilic stationary phase and a largely organic mobile phase. As the separated components elute from the column, the ELSD nebulizes the mobile phase, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles.

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard or sample in a diluent, typically a mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

-

Prepare a series of calibration standards of known concentrations.

-

-

HPLC-ELSD Conditions:

-

HPLC System: A quaternary or binary HPLC system.

-

Column: A HILIC column suitable for carbohydrate analysis (e.g., an amide- or amine-based stationary phase).

-

Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A typical gradient might start at 80% A, decreasing to 50% A over 15-20 minutes to elute the polar sugars.

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 5-20 µL.

-

Detector: ELSD.

-

ELSD Settings: Nebulizer Temperature: 30-40 °C; Evaporator Temperature: 50-70 °C; Gas Flow (Nitrogen): 1.0-1.5 L/min.

-

-

Quantification:

-

Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

-

References

- 1. books.rsc.org [books.rsc.org]

- 2. Heptose - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H14O7 | CID 111066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carbohydrate Optical Rotation Data [glycodata.org]

- 6. youtube.com [youtube.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pancreatic D-cell recognition of D-glucose: studies with D-glucose, D-glyceraldehyde, dihydroxyacetone, D-mannoheptulose, D-fructose, D-galactose, and D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Gluco-2-heptulose CAS number 5349-37-1 information

CAS Number: 5349-37-1

Molecular Formula: C₇H₁₄O₇

Molecular Weight: 210.18 g/mol [1]

This technical guide provides a comprehensive overview of the available scientific and technical information regarding D-Gluco-2-heptulose, a seven-carbon monosaccharide. This document is intended for researchers, scientists, and drug development professionals, summarizing its chemical properties, and exploring the limitedly documented biological context and analytical methodologies.

Physicochemical Properties

This compound, also known as D-glucoheptulose, is a ketoheptose. Its structure and basic properties have been characterized, although extensive experimental data remains limited in publicly accessible literature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 5349-37-1 | [1] |

| Molecular Formula | C₇H₁₄O₇ | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| IUPAC Name | (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | [1] |

| Synonyms | D-glucoheptulose, this compound | [1] |

| Predicted Melting Point | 144 °C | |

| Predicted Boiling Point | 628.0±55.0 °C | |

| Predicted Density | 1.645±0.06 g/cm³ | |

| Predicted pKa | 11.86±0.20 |

Table 1: Physicochemical Properties of this compound. Predicted values are based on computational models and may not reflect experimental values.

Synthesis of this compound

One patented method describes a process for producing L-glucose or D-gulose from D-glucose, which involves the formation of a heptose intermediate through the Kiliani reaction[2]. This reaction extends the carbon chain of an aldose by one carbon atom. While not a direct protocol for this compound, it suggests a plausible synthetic strategy starting from D-glucose.

Conceptual Experimental Workflow: Kiliani Synthesis of a Heptose from D-Glucose

The following diagram illustrates the conceptual workflow for the chain elongation of D-glucose to a heptose via the Kiliani synthesis. This is a generalized representation and would require significant optimization and characterization to yield this compound specifically.

Figure 1: Conceptual workflow of the Kiliani synthesis for heptose production from D-glucose. This diagram outlines the general chemical transformations involved in elongating the carbon chain of D-glucose.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information regarding the specific biological activities, metabolic fate, and involvement in signaling pathways of this compound.

Studies on other heptoses offer some context. For instance, D-mannoheptulose has been investigated for its effects on glucose metabolism and insulin secretion, where it acts as an inhibitor of hexokinase[3][4]. Another study explored the impact of D-mannoheptose and D-glycero-D-gulo-heptose on these processes[3]. These findings suggest that seven-carbon sugars can interact with key metabolic enzymes, but direct evidence for this compound is absent.

Due to the absence of documented involvement of this compound in any specific signaling pathway, a corresponding diagram cannot be provided at this time. Further research is required to elucidate its potential physiological roles.

Analytical Methods

Validated and published analytical methods specifically for the quantification and characterization of this compound are not available in the current body of scientific literature. However, general analytical techniques for monosaccharides can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the separation and quantification of carbohydrates. A hydrophilic interaction liquid chromatography (HILIC) column coupled with an evaporative light scattering detector (ELSD) or a refractive index (RI) detector would be a suitable starting point for developing an analytical method for this compound.

Conceptual HPLC Method Parameters:

-

Column: HILIC column (e.g., Amide, Amino, or bare silica)

-

Mobile Phase: Acetonitrile and water gradient

-

Detector: ELSD or RI

-

Standard: A purified and characterized standard of this compound would be required for method development and validation.

Enzymatic Assays

Commercially available enzymatic assay kits are typically specific for more common sugars like D-glucose and D-fructose. The development of a specific enzymatic assay for this compound would necessitate the discovery and isolation of an enzyme that specifically recognizes and metabolizes this heptose. Currently, no such enzyme has been described in the literature.

Conclusion and Future Directions

This compound (CAS 5349-37-1) remains a poorly characterized monosaccharide. While its basic physicochemical properties can be predicted, detailed experimental data on its synthesis, biological activity, and analytical determination are conspicuously absent from the public domain. The potential for heptoses to modulate metabolic pathways, as suggested by studies on related compounds, underscores the need for further investigation into the physiological roles of this compound. Future research should focus on developing robust synthetic protocols, exploring its biological effects in various in vitro and in vivo models, and establishing validated analytical methods for its accurate quantification. Such studies will be crucial in unlocking the potential of this rare sugar for applications in research and drug development.

References

- 1. This compound | C7H14O7 | CID 111066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2015068724A1 - Method for producing l-glucose or d-glucose from raw material d-glucose - Google Patents [patents.google.com]

- 3. Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of D-mannoheptulose upon D-glucose metabolism in pancreatic B and non-B islet cells [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Seven-Carbon Sugars in Biological Systems: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Seven-carbon sugars, or heptoses, represent a unique class of monosaccharides that play critical, albeit often overlooked, roles in cellular metabolism and signaling. While less abundant than their six-carbon counterparts, these sugars are integral intermediates in fundamental metabolic pathways, including the Pentose Phosphate Pathway and the Calvin Cycle. Furthermore, their derivatives are essential components of bacterial cell walls and precursors for aromatic amino acid biosynthesis. Recent research has also shed light on their potential as therapeutic agents, particularly in the fields of oncology and metabolic diseases. This technical guide provides an in-depth exploration of the biological functions of seven-carbon sugars, detailing their metabolic significance, involvement in signaling cascades, and pharmacological potential. Comprehensive experimental protocols and quantitative data are presented to facilitate further research and drug development in this burgeoning area.

Introduction to Seven-Carbon Sugars

Seven-carbon sugars are monosaccharides containing a seven-carbon backbone. They exist in various isomeric forms, with sedoheptulose and mannoheptulose being among the most biologically significant. These sugars are found across diverse life forms, including plants, algae, fungi, and bacteria[1]. While they can serve as a carbon sink, their primary roles are often as key intermediates in vital metabolic pathways[1].

Metabolic Significance of Seven-Carbon Sugars

Seven-carbon sugars are central to several metabolic pathways that are fundamental for cellular function.

The Pentose Phosphate Pathway (PPP)

The non-oxidative branch of the Pentose Phosphate Pathway (PPP) facilitates the interconversion of various sugar phosphates. In this pathway, the seven-carbon sugar sedoheptulose-7-phosphate (S7P) is a key intermediate. It is synthesized by the enzyme transketolase from ribose-5-phosphate and xylulose-5-phosphate and is subsequently converted by transaldolase to erythrose-4-phosphate and fructose-6-phosphate. This pathway is crucial for producing NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.

Diagram: The Role of Seven-Carbon Sugars in the Pentose Phosphate Pathway

Caption: Role of Sedoheptulose-7-Phosphate in the PPP.

The Calvin Cycle

In photosynthetic organisms, the Calvin Cycle is responsible for carbon fixation. Similar to the PPP, sedoheptulose-1,7-bisphosphate (SBP) and sedoheptulose-7-phosphate (S7P) are critical intermediates in the regeneration phase of this cycle[2]. The enzyme sedoheptulose-1,7-bisphosphatase (SBPase) catalyzes the dephosphorylation of SBP to S7P, a key regulatory step in the cycle[3][4].

Diagram: The Role of Seven-Carbon Sugars in the Calvin Cycle

Caption: Role of SBP and S7P in the Calvin Cycle.

The Shikimate Pathway

The shikimate pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and algae[5][6][7]. This pathway utilizes sedoheptulose-7-phosphate as a precursor for the synthesis of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), the first committed intermediate of the pathway[5].

Diagram: The Role of Seven-Carbon Sugars in the Shikimate Pathway

Caption: Initiation of the Shikimate Pathway.

Bacterial Lipopolysaccharide (LPS) Synthesis

In many Gram-negative bacteria, seven-carbon sugars are crucial components of the inner core of lipopolysaccharide (LPS), a major component of their outer membrane. The biosynthesis of ADP-L-glycero-β-D-manno-heptose, the activated precursor for LPS core biosynthesis, begins with sedoheptulose-7-phosphate[8][9][10].

Diagram: Biosynthesis of ADP-L-glycero-β-D-manno-heptose

Caption: Bacterial LPS precursor biosynthesis.

Seven-Carbon Sugars in Cellular Signaling and Regulation

While the signaling roles of six-carbon sugars like glucose are well-established, evidence is emerging for the involvement of seven-carbon sugars in cellular regulation[11][12][13].

Inhibition of Hexokinase and Glycolysis

D-mannoheptulose is a known inhibitor of hexokinase, the first enzyme in the glycolytic pathway[14][15]. By competing with glucose for the active site of hexokinase, D-mannoheptulose can effectively block glycolysis. This inhibitory effect has significant implications for cancer therapy, as many cancer cells exhibit a high rate of glycolysis (the Warburg effect)[16][17][18].

Diagram: Inhibition of Glycolysis by D-mannoheptulose

References

- 1. youtube.com [youtube.com]

- 2. Calvin cycle - Wikipedia [en.wikipedia.org]

- 3. Dataviz Contrast: Check APCA contrast for two colours [datavizcontrast.com]

- 4. Simultaneous stimulation of sedoheptulose 1,7-bisphosphatase, fructose 1,6-bisphophate aldolase and the photorespiratory glycine decarboxylase-H protein increases CO2 assimilation, vegetative biomass and seed yield in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. An Avocado Extract Enriched in Mannoheptulose Prevents the Negative Effects of a High-Fat Diet in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-MANNOHEPTULOSE: SPECIAL CARBOHYDRATE IN AVOCADO: PRESENCE POSTHARVEST AND COMMERCIAL IMPORTANCE [actahort.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Transaldolase deficiency influences the pentose phosphate pathway, mitochondrial homoeostasis and apoptosis signal processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. avocadosource.com [avocadosource.com]

- 13. biostatsquid.com [biostatsquid.com]

- 14. Sedoheptulose bisphosphatase activity assay [bio-protocol.org]

- 15. lcms.cz [lcms.cz]

- 16. researchgate.net [researchgate.net]

- 17. Purification of active chloroplast sedoheptulose-1,7-bisphosphatase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to D-Gluco-2-heptulose (C7H14O7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gluco-2-heptulose, a seven-carbon ketoheptose, is a monosaccharide of significant interest in the fields of biochemistry and pharmacology. As an isomer of other naturally occurring heptuloses, it holds potential for elucidating and modulating carbohydrate metabolism. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, synthesis and purification protocols, biological role, and potential applications in drug development. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using Graphviz are provided to illustrate metabolic pathways and experimental workflows.

Introduction

This compound, with the molecular formula C7H14O7, belongs to the family of heptuloses, which are seven-carbon monosaccharides containing a ketone functional group. While less common than their six-carbon counterparts, heptuloses play crucial roles in various metabolic pathways, most notably the pentose phosphate pathway (PPP). The unique stereochemistry of this compound distinguishes it from other heptuloses like sedoheptulose and mannoheptulose, suggesting potentially distinct biological activities and therapeutic applications. Understanding the synthesis, properties, and biological interactions of this compound is critical for harnessing its potential in research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below. These values are critical for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H14O7 | [1] |

| IUPAC Name | (3R,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | [1] |

| CAS Number | 5349-37-1 | [1] |

| Molecular Weight | 210.18 g/mol | [1] |

| Melting Point | 144 °C | |

| Boiling Point (Predicted) | 628.0 ± 55.0 °C | |

| Density (Predicted) | 1.645 ± 0.06 g/cm³ | |

| Solubility | Soluble in water. | |

| Optical Rotation | Data not readily available. |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Complex multiplet signals in the 3.0-5.0 ppm region corresponding to the protons on the carbon backbone. The anomeric proton, if in a cyclic form, would appear at a distinct chemical shift. |

| ¹³C NMR | Seven distinct carbon signals. The ketone carbonyl carbon (C2) would resonate significantly downfield (around 210 ppm in the open-chain form). The other carbon signals would appear in the 60-100 ppm range. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ would be observed at m/z 211.0812. Fragmentation would likely involve sequential loss of water molecules (m/z 193, 175, etc.) and cleavage of the carbon-carbon bonds.[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the chain elongation of D-glucose. The following protocol is a plausible synthetic route based on established methods for preparing ketoheptoses.[3]

Synthesis of this compound from D-Glucose

This multi-step synthesis involves the protection of hydroxyl groups, chain extension, and subsequent deprotection.

Experimental Protocol:

-

Protection of D-Glucose:

-

Dissolve D-glucose in a suitable solvent (e.g., acetone with a catalytic amount of sulfuric acid) to form the diacetonide, protecting the hydroxyl groups at C1, C2, C5, and C6.

-

Protect the remaining free hydroxyl group at C3 with a suitable protecting group (e.g., benzyl bromide in the presence of a base like sodium hydride).

-

-

Oxidation and Chain Elongation:

-

Selectively deprotect the C1 position to reveal the aldehyde.

-

Perform a Wittig reaction or a similar olefination reaction to add a one-carbon unit, forming a heptenitol derivative.

-

Hydroxylate the double bond using an oxidizing agent like osmium tetroxide to introduce the two new hydroxyl groups.

-

-

Deprotection and Isomerization:

-

Remove all protecting groups using appropriate deprotection strategies (e.g., catalytic hydrogenation for benzyl groups and acidic hydrolysis for acetonides).

-

The resulting aldoheptose can be isomerized to the ketoheptose, this compound, under mildly basic conditions (de Bruyn-van Ekenstein rearrangement).[3]

-

Purification of this compound

Purification is crucial to isolate the desired product from reaction byproducts and isomers.

Experimental Protocol:

-

Initial Workup: Neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Chromatography:

-

Employ column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate and methanol) to separate the product from less polar impurities.

-

For higher purity, utilize high-performance liquid chromatography (HPLC) with a specialized carbohydrate column (e.g., an amino- or HILIC-based column).[4][5] Ion-exchange chromatography can also be effective for separating sugars.

-

Analytical Methods

Characterization and purity assessment are performed using standard analytical techniques.

Experimental Protocol:

-

Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of fractions from column chromatography using silica gel plates and a suitable developing solvent. Visualize spots by charring with a sulfuric acid solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in D₂O to confirm the structure of the final product.[6]

-

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular formula.[2]

-

High-Performance Liquid Chromatography (HPLC): Use an HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD) to determine the purity of the final compound.[4][5]

Biological Role and Signaling Pathways

Heptuloses are known intermediates and regulators of carbohydrate metabolism, particularly the Pentose Phosphate Pathway (PPP).[7][8] The PPP is a crucial metabolic route that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and cellular defense against oxidative stress, and producing precursors for nucleotide synthesis.

Hypothetical Role in the Pentose Phosphate Pathway

This compound, upon phosphorylation to this compound-7-phosphate, could potentially enter the non-oxidative branch of the PPP. It might serve as a substrate for transketolase or transaldolase, influencing the pool of intermediates such as sedoheptulose-7-phosphate, erythrose-4-phosphate, and fructose-6-phosphate. By modulating the levels of these intermediates, this compound could indirectly regulate the flux through both the PPP and glycolysis.

Caption: Hypothetical integration of this compound-7-phosphate into the Pentose Phosphate Pathway.

Applications in Drug Development

The unique structure of this compound and its potential interaction with key metabolic enzymes make it a molecule of interest for drug development.

Metabolic Modulator

Similar to mannoheptulose, which is known to inhibit hexokinase, this compound could act as an inhibitor or modulator of key enzymes in glucose metabolism.[9] This could be beneficial in conditions characterized by dysregulated glucose metabolism, such as diabetes and cancer. For instance, inhibition of glycolysis in cancer cells, which often exhibit the Warburg effect, is a promising therapeutic strategy.

Precursor for Novel Therapeutics

This compound can serve as a scaffold for the synthesis of novel therapeutic agents. For example, the synthesis of 7-O-galloyl-D-sedoheptulose has shown therapeutic potential against diabetic nephropathy by reducing oxidative stress and the formation of advanced glycation endproducts (AGEs).[10] Similar modifications to this compound could yield compounds with enhanced biological activity.

Diagnostic and Imaging Agents